molecular formula C31H48O7 B13152552 3-Oxofusidicacid

3-Oxofusidicacid

カタログ番号: B13152552
分子量: 532.7 g/mol
InChIキー: HMZYFYRJZWTNIE-XDIGDYOLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxofusidicacid typically involves the oxidation of fusidic acid. One common method is the microbiological oxidation of fusidic acid, which has been confirmed through direct comparison with authentic samples . The reaction conditions often include specific microbial strains that facilitate the oxidation process.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale microbial fermentation followed by purification processes to isolate the desired compound. The use of bioreactors and controlled fermentation conditions ensures the efficient production of high-purity this compound.

化学反応の分析

Types of Reactions: 3-Oxofusidicacid undergoes various chemical reactions, including:

    Oxidation: The primary reaction for its synthesis.

    Reduction: Potential reduction reactions to revert to fusidic acid.

    Substitution: Possible substitution reactions at specific functional groups.

Common Reagents and Conditions:

    Oxidation: Microbial strains or chemical oxidizing agents.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major product from the oxidation of fusidic acid is this compound itself. Further reactions can yield various derivatives depending on the reagents and conditions used.

科学的研究の応用

3-Oxofusidicacid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 3-Oxofusidicacid is similar to that of fusidic acid. It works by inhibiting bacterial protein synthesis. Specifically, it binds to elongation factor G (EF-G) after translocation and GTP hydrolysis, preventing the necessary conformational changes for EF-G release from the ribosome . This effectively blocks the protein synthesis process, leading to bacterial cell death.

類似化合物との比較

Uniqueness: 3-Oxofusidicacid stands out due to its specific oxidation state, which may confer unique biological activities and potential advantages in certain therapeutic applications. Its ability to inhibit bacterial protein synthesis makes it a valuable compound in the fight against antibiotic-resistant bacteria.

特性

分子式

C31H48O7

分子量

532.7 g/mol

IUPAC名

(3R,4S,8S,9R,10S,11R,13S,14S,16S,17E)-16-acetyloxy-3,11-dihydroxy-17-(1-hydroxy-5-methylhex-4-enylidene)-4,8,10,14-tetramethyl-1,2,4,5,6,7,9,11,12,13,15,16-dodecahydrocyclopenta[a]phenanthrene-3-carboxylic acid

InChI

InChI=1S/C31H48O7/c1-17(2)9-8-10-22(33)25-21-15-23(34)26-28(5)13-14-31(37,27(35)36)18(3)20(28)11-12-29(26,6)30(21,7)16-24(25)38-19(4)32/h9,18,20-21,23-24,26,33-34,37H,8,10-16H2,1-7H3,(H,35,36)/b25-22+/t18-,20?,21+,23+,24-,26+,28-,29-,30-,31+/m0/s1

InChIキー

HMZYFYRJZWTNIE-XDIGDYOLSA-N

異性体SMILES

C[C@H]1C2CC[C@]3([C@@H]([C@]2(CC[C@@]1(C(=O)O)O)C)[C@@H](C[C@H]\4[C@@]3(C[C@@H](/C4=C(\CCC=C(C)C)/O)OC(=O)C)C)O)C

正規SMILES

CC1C2CCC3(C(C2(CCC1(C(=O)O)O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)O)OC(=O)C)C)O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。